Home > Products > Screening Compounds P35457 > 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one - 941868-66-2

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Catalog Number: EVT-1808791
CAS Number: 941868-66-2
Molecular Formula: C11H7ClN4OS
Molecular Weight: 278.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This series of compounds share the core [, ]thiazolo[4,5-d]pyridazinone structure with the target compound. They differ in the substituents at the 2 and 7 positions. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities in vivo. []
  • Relevance: These compounds highlight the structural variations possible within the [, ]thiazolo[4,5-d]pyridazinone class while maintaining potential for biological activity. They are structurally related to 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one through the shared core structure and variations in substituents. []

2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one

  • Compound Description: This compound represents a simplified analog of the target compound, featuring methyl groups at the 2 and 7 positions instead of the amino and 4-chlorophenyl groups, respectively. It serves as a basic scaffold for understanding the core structure of the thiazolo[4,5-d]pyridazinone system. The compound was characterized by X-ray crystallography, revealing a nearly planar nine-membered fused-ring system. []
  • Relevance: This compound is structurally related to 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one by sharing the core [, ]thiazolo[4,5-d]pyridazin-4(5H)-one scaffold. The structural differences arise from the substituents at the 2 and 7 positions. []

7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one and its 5-N-substituted derivatives

  • Compound Description: This series includes 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one as a base structure, which was further modified by alkylation at the 5-N position with various N-substituted chloroacetamides. These compounds were evaluated for their analgesic activity using the "Hot plate" and "acetic acid cramps" models. The study suggests that electron-donating substituents on the aryl fragment at the amide nitrogen of the 5-N position enhance the analgesic effect. []
  • Relevance: The shared [, ]thiazolo[4,5-d]pyridazin-4(5H)-one core and presence of a substituted phenyl ring at the 7 position make this series structurally related to 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. The research on these analogs provides insight into structure-activity relationships and the potential for tailoring analgesic activity within this class of compounds. []

2-Methyl-7-aryl(α-furyl)-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones

  • Compound Description: This series of compounds share the core [, ]thiazolo[4,5-d]pyridazin-4(5H)-one structure with the target compound. They were synthesized and investigated for their Ca2+-desensitizing activity. []
  • Relevance: These compounds, similar to other related compounds mentioned, showcase the structural diversity possible within the [, ]thiazolo[4,5-d]pyridazinone class while maintaining potential for biological activity. They are structurally related to 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one through the shared core structure and variations in substituents at the 2 and 7 positions. []
Overview

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by its unique thiazolo and pyridazin structures. It has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase, which is crucial in various biochemical pathways. The compound's molecular formula is C11H7ClN4OSC_{11}H_7ClN_4OS and it has a molecular weight of approximately 278.72g/mol278.72\,g/mol .

Source and Classification

This compound is classified under thiazolo[4,5-d]pyridazines, which are known for their diverse biological activities including antitumor and antimicrobial effects. It is often synthesized for research purposes and has been evaluated for its pharmacological properties in various studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves several steps, including:

  1. Formation of Thiazole Ring: This is achieved through the reaction of appropriate thioketones with hydrazines or their derivatives.
  2. Cyclization: The thiazole derivative undergoes cyclization with pyridazine precursors to form the final compound.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography.

One specific synthetic route reported in the literature involves the reaction of methyl 5-benzoyl-2-amino-substituted thiazol-4-carboxylates with hydrazine derivatives, yielding the target compound in good yields (78-87%) .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitutions at the halogen atom on the chlorophenyl ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Hydrazine Derivatives: Further reactions with hydrazine derivatives can yield new thiazolo-pyridazine analogs.

These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one primarily involves inhibition of dihydrofolate reductase (DHFR). This enzyme plays a critical role in folate metabolism and DNA synthesis. By inhibiting DHFR, this compound can disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells .

Studies have shown that modifications to the thiazolo-pyridazine scaffold can significantly impact its binding affinity and inhibitory potency against DHFR .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of amines and halogenated compounds.

These properties make it suitable for various applications in medicinal chemistry .

Applications

Scientific Uses

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

  • Anticancer Research: Due to its role as a dihydrofolate reductase inhibitor, it is explored as a potential anticancer agent.
  • Drug Development: Its derivatives are synthesized to enhance efficacy against various diseases.
  • Biological Studies: Used in studies focusing on enzyme inhibition and metabolic pathways related to folate metabolism.

Research continues to explore its potential therapeutic applications across different fields of medicine .

Synthetic Methodologies and Optimization Strategies for 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Multi-Step Synthesis Pathways Involving Thiazolo-Pyridazine Core Formation

The synthesis of 2-amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically employs a convergent strategy involving sequential heterocyclic ring construction. A validated three-step pathway begins with the preparation of a 4-(4-chlorophenyl)-2-hydrazinylpyridazin-3(2H)-one intermediate through nucleophilic substitution of a chloropyridazine derivative with hydrazine hydrate [9]. This hydrazinyl intermediate then undergoes condensation with α-halo carbonyl compounds, typically bromopyruvic acid or ethyl bromopyruvate, to form a transient thiazolidinone precursor. The critical thiazolo[4,5-d]pyridazine ring closure is achieved under acidic catalysis (e.g., polyphosphoric acid, PPA) or via thermal cyclodehydration [9].

Alternative routes leverage multicomponent reactions (MCRs) for enhanced atom economy. One efficient approach adapts nitroketene N,S-acetal chemistry, where 1,1-bis(methylthio)-2-nitroethylene reacts with cysteamine hydrochloride to generate a cyclic thiazolidine nucleophile. This intermediate then participates in a cascade Knoevenagel-Michael-cyclocondensation sequence with 4-chlorobenzaldehyde and cyanoacetamide derivatives, directly assembling the thiazolo[5,4-c]pyridazine scaffold under reflux in ethanol [6]. While this MCR route offers step reduction, controlling regioselectivity for the [4,5-d] isomer requires precise electronic modulation of reactants and catalysts like triethylamine (NEt₃) [6].

Table 1: Comparative Analysis of Core Synthesis Pathways

MethodKey ReactantsConditionsAdvantagesLimitations
Stepwise Condensation4-(4-Chlorophenyl)pyridazinone, α-halo carbonylsPPA, 120-140°C, 4-6h [9]High regiocontrol, Purifiable intermediatesMulti-step, Moderate yields (45-60%)
Multicomponent ReactionNitroketene dithioacetal, Cysteamine, 4-ChlorobenzaldehydeEtOH, NEt₃, Reflux, 24h [6]Atom economy, One-pot operationRegioselectivity challenges, Byproduct formation

Cyclization Techniques for Heterocyclic Ring Closure

Cyclization to form the fused thiazolo[4,5-d]pyridazine system represents the pivotal step determining yield and purity. Two dominant methodologies prevail: thermal cyclodehydration and acid-catalyzed ring closure.

Thermal Cyclodehydration: The linear thiazole-pyridazine precursor undergoes intramolecular amide bond formation at elevated temperatures (160-180°C) in high-boiling solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). This method benefits from catalyst-free operation, minimizing metal contamination, but requires rigorous exclusion of moisture to prevent hydrolysis. Yields range from 50-65%, with the main impurity being the hydrolyzed open-chain acid [9] [3].

Acid-Catalyzed Ring Closure: Lewis or Brønsted acids significantly accelerate cyclization under milder conditions. Nano-SiO₂ (20 mol%) acts as an efficient heterogeneous Lewis acid promoter for substrates bearing electron-withdrawing groups (e.g., 5-bromo or 5-chloro substituents), facilitating ring closure at 90-100°C in acetonitrile with yields up to 85% . Polyphosphoric acid (PPA) remains effective for unsubstituted analogs but requires temperatures >130°C and generates stoichiometric waste, complicating workup [9].

High-pressure techniques using Q-Tube reactors markedly enhance cyclization efficiency. Operating at 15-20 bar and 150-170°C, these systems increase reaction rates by 3-5 fold compared to open-flask reflux. The pressurized environment suppresses side reactions like oxidative decomposition, improving yields to >90% for gram-scale syntheses of the target compound [3].

Purification Strategies: Recrystallization vs. Chromatographic Approaches

Final product purity is critically dependent on optimized purification protocols, with recrystallization being the primary method for industrial-scale production.

Recrystallization: Solvent selection follows the "like dissolves like" principle, prioritizing solvents where the product exhibits high thermal solubility gradients. Dimethyl sulfoxide (DMSO)/water systems are optimal: the crude compound dissolves completely in hot DMSO (80°C, 100 mL/g), and controlled addition of deionized water (3:1 v/v water:DMSO) induces crystallization upon slow cooling (0.5°C/min). This yields prismatic crystals with >99% purity (HPLC) and removes residual hydrazine and metal catalysts [2] [8]. Key parameters include:

  • Cooling Rate: Slow cooling (0.5-1°C/min) favors large, pure crystals by minimizing impurity occlusion [2].
  • Solvent Ratio: Water content >70% v/v risks premature precipitation of impurities; ratios of 60-65% v/v water in DMSO maximize recovery [8].
  • Decolorization: Activated charcoal (5% w/w) in the hot solution adsorbs colored byproducts from ring degradation [4].

Chromatographic Methods: Silica gel chromatography (ethyl acetate/methanol 9:1) resolves regioisomeric thiazolo[5,4-c]pyridazines but is reserved for analytical purification due to low throughput and high solvent consumption. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99.5% purity but incurs costs 10-15x higher than recrystallization per gram, limiting utility to small-scale applications [4].

Table 2: Purification Performance Metrics

MethodSolvent SystemPurity (%)Recovery (%)Cost IndexScalability
RecrystallizationDMSO/H₂O (1:3 v/v)99.0-99.575-85LowExcellent (kg-scale)
Column ChromatographyEthyl acetate/MeOH (95:5)98.0-99.060-75ModeratePoor (>100g)
Preparative HPLCAcetonitrile/H₂O + 0.1% TFA99.5-99.950-65HighLimited (10g/batch)

Yield Optimization and Scalability Challenges in Industrial Contexts

Maximizing yield and ensuring scalability require addressing key bottlenecks: intermediate stability, reaction homogeneity, and byproduct management.

Intermediate Stability: The hydrazinylpyridazine precursor is susceptible to aerial oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using reducing agents like sodium sulfite (0.1 eq) in aqueous steps suppress diazotization side products, improving intermediate yields by 15-20% [9].

Catalyst Efficiency: Nano-SiO₂ catalyzed cyclizations demonstrate high turnover numbers (TON >200) but suffer from catalyst recovery challenges. Immobilizing nano-SiO₂ on magnetic Fe₃O₄ cores enables magnetic retrieval and reuse for 5 cycles with <5% activity loss, reducing catalyst costs by 40% in pilot-scale runs [3].

Continuous Flow Processing: Transitioning batch cyclizations to continuous flow reactors enhances heat/mass transfer and reproducibility. A demonstrated setup uses a Corning AFR module with:

  • Zone 1: Precursor dissolution in DMF (residence time: 2 min, 100°C)
  • Zone 2: Nano-SiO₂ packed bed (180°C, backpressure 3 bar, residence time: 8 min)
  • Zone 3: In-line crystallization with antisolvent infusionThis system achieves 93% yield at 200 g/h throughput with 20% reduced solvent consumption versus batch [6].

Green Chemistry Metrics: Solvent selection critically impacts environmental footprint. Replacing DMF with cyclopentyl methyl ether (CPME) in recrystallization reduces toxicity (LD₅₀ aquatic >100mg/L) while maintaining yield. E-factors (kg waste/kg product) drop from 32 (batch) to 11 (flow process) through solvent recycling and catalyst recovery [4] [7].

Regioisomer Control: Minimizing thiazolo[5,4-c]pyridazine contamination (<0.5% w/w) requires electronic tuning. Incorporating electron-donating groups (e.g., p-methoxy) on the phenyl ring increases regioselectivity to 98:2 for the [4,5-d] isomer due to enhanced nucleophilicity at the C4 position during cyclization [9].

Properties

CAS Number

941868-66-2

Product Name

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

IUPAC Name

2-amino-7-(4-chlorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

InChI

InChI=1S/C11H7ClN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17)

InChI Key

GRMWWADUVONGGP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.